2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid
Overview
Description
2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a cyclization reaction involving a suitable pyridine precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups such as amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the treatment of diseases where pyrimidine and pyridine derivatives have shown efficacy.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might be evaluated for their ability to inhibit specific enzymes or receptors involved in disease processes.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its heterocyclic structure might impart desirable characteristics such as stability, reactivity, or electronic properties.
Mechanism of Action
The mechanism of action of 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA/RNA Interaction: The compound might bind to nucleic acids, affecting processes such as transcription or translation.
Comparison with Similar Compounds
Similar Compounds
2-(4-pyridinyl)-4,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Another pyrimidine-pyridine derivative with potential biological activity.
4-(4-pyridinyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylic acid: A structurally similar compound with different substitution patterns.
Uniqueness
2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(6-oxo-4-pyridin-4-ylpyrimidin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10-5-9(8-1-3-12-4-2-8)13-7-14(10)6-11(16)17/h1-5,7H,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKJDBRISLDRNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)N(C=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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